REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1>C(O)C.C(OCC)(=O)C.[Pd]>[NH2:10][C:5]1[CH:6]=[C:7]([C:2]([CH3:1])=[CH:3][CH:4]=1)[C:8]#[N:9]
|
Name
|
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallised from ether/petroleum ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |